8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
8-Methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound featuring a fused pyrimido-triazinone core. Key structural attributes include:
- 8-Methyl group: Enhances lipophilicity and influences steric interactions.
- Morpholin-4-yl substituent at position 2: Introduces hydrogen-bonding capacity and modulates solubility via its polar oxygen and nitrogen atoms.
This compound’s structural complexity and substituent diversity make it a candidate for pharmacological applications, particularly in kinase inhibition or GPCR modulation.
Properties
IUPAC Name |
8-methyl-2-morpholin-4-yl-4-pyridin-2-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-11-10-13(23)22-14(12-4-2-3-5-17-12)19-15(20-16(22)18-11)21-6-8-24-9-7-21/h2-5,10,14H,6-9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZUHWZNUFEFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, morpholine, and various reagents to introduce the methyl and other functional groups. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidinones have been shown to inhibit cell proliferation in various cancer types. These compounds act through mechanisms such as targeting specific kinases involved in cell cycle regulation and apoptosis pathways .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Similar structures have been documented for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .
Antimicrobial Activity
Some studies suggest that derivatives of the pyrimidine family can act as antimicrobial agents. Their ability to interfere with bacterial cell wall synthesis or metabolic pathways positions them as promising candidates for further development in combating infections .
Detailed Case Studies
Structural Insights
The molecular structure of this compound includes a pyrimidine core with substituents that enhance its biological activity. The presence of the morpholine ring contributes to its pharmacokinetic properties, potentially improving solubility and bioavailability.
Mechanism of Action
The mechanism of action of “8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Compound A : 4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Key differences: Position 4: 3-Methoxyphenyl group (electron-rich aromatic ring) vs. pyridin-2-yl (electron-deficient heteroaromatic). Position 2: p-Tolylamino group (non-polar, bulky) vs. morpholin-4-yl (polar, flexible).
- p-Tolylamino lacks the hydrogen-bonding capacity of morpholine, likely diminishing interactions with polar targets.
Compound B : 8-Methyl-4-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Key differences :
- Position 4 : 4-(Methylsulfanyl)phenyl (thioether-containing aromatic) vs. pyridin-2-yl.
- Pyridin-2-yl’s nitrogen may improve solubility and target engagement compared to the purely aromatic 4-(methylsulfanyl)phenyl.
Core Structure Modifications in Related Heterocycles
Compound C : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structural divergence: Core: Tetrahydroimidazo[1,2-a]pyridine vs. pyrimido-triazinone. Substituents: Nitrophenyl (electron-withdrawing) and phenethyl (flexible alkyl chain).
- The imidazo-pyridine core lacks the triazinone’s hydrogen-bonding sites, altering binding kinetics.
Compound D : 8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione
- Key differences: Core: Pyrimido[2,1-c][1,2,4]triazine vs. pyrimido[1,2-a][1,3,5]triazinone. Substituents: Thiophen-2-yl (sulfur-containing heterocycle) vs. pyridin-2-yl.
- Impact :
- Thiophene’s sulfur atom may enhance π-stacking but reduce solubility compared to pyridine.
- The alternative triazine core arrangement modifies ring strain and electronic properties.
Data Table: Comparative Analysis of Key Compounds
Research Implications
- Electron-Deficient vs. Electron-Rich Substituents : Pyridin-2-yl (target) enhances solubility and target engagement over 3-methoxyphenyl (Compound A) or thiophen-2-yl (Compound D) .
- Morpholine Advantage: The morpholin-4-yl group in the target and Compound B improves pharmacokinetics compared to p-tolylamino (Compound A) .
- Core Flexibility: Pyrimido-triazinones exhibit superior hydrogen-bonding capacity versus imidazo-pyridines (Compound C), making them more suitable for enzyme inhibition .
Biological Activity
The compound 8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine derivatives family, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 318.37 g/mol. The structure features a pyrimidine core substituted with a morpholine and pyridine group, which may contribute to its biological activity.
Synthesis
The synthesis of pyrimidine derivatives often involves multi-step reactions that can include cyclization and functional group modifications. Recent advancements in synthetic methods have enabled the efficient production of various substituted pyrimidines, including those with morpholine and pyridine moieties.
Biological Activities
The biological activities of This compound can be categorized into several key areas:
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this one can inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in vivo models.
For example, derivatives with similar structures have demonstrated effectiveness against various cancer cell lines by targeting specific pathways involved in cell cycle regulation and apoptosis .
Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the morpholine group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. In vitro studies have shown promising results in inhibiting bacterial growth .
Anti-inflammatory Effects
Compounds within this class have been investigated for their anti-inflammatory properties. They may inhibit key enzymes involved in inflammatory processes such as COX-1 and COX-2. This inhibition can reduce inflammation in various models of acute and chronic inflammation .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Anticancer Study : A study involving a series of pyrimidine derivatives demonstrated that certain substitutions led to enhanced cytotoxicity against human cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in tumor progression .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affected antibacterial activity .
- In Vivo Anti-inflammatory Assessment : A recent study evaluated the anti-inflammatory effects of a related compound in a rat model. The results showed a marked reduction in paw edema compared to control groups, suggesting significant anti-inflammatory potential .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
